DP1 Receptor Binding Affinity vs. MK-0524 and S-5751
In human recombinant DP1 receptor binding assays using [³H]-PGD₂ as the radioligand, Ono-AE3-237 exhibits a pKᵢ of 7.74 (Kᵢ ≈ 18 nM) in CHO cell membranes, placing it in the low-nanomolar affinity range [1]. However, the Merck-derived DP1 antagonist MK-0524 (laropiprant) achieves approximately 575-fold higher affinity with a pKᵢ of 10.5 (Kᵢ ≈ 0.03 nM) in HEK-293E membranes under equivalent radioligand conditions [1]. The Shionogi compound S-5751 demonstrates a pA₂ of 9.02 in human platelet cAMP assays, a functional measure not directly interchangeable with binding pKᵢ values [1]. Within the same Ono indole series, Compound 4 (pKᵢ 8.27, Kᵢ ≈ 5.4 nM) surpasses Ono-AE3-237 by approximately 3.4-fold in binding affinity [1]. Thus, Ono-AE3-237's binding affinity is intermediate among structurally diverse DP1 antagonists, defining its suitability for experiments where excessive receptor occupancy is undesirable.
| Evidence Dimension | DP1 receptor binding affinity (pKᵢ) |
|---|---|
| Target Compound Data | pKᵢ = 7.74 (Kᵢ ≈ 18 nM) |
| Comparator Or Baseline | MK-0524: pKᵢ = 10.5 (Kᵢ ≈ 0.03 nM); S-5751: pA₂ = 9.02 (functional); Compound 4 (Ono series): pKᵢ = 8.27 (Kᵢ ≈ 5.4 nM) |
| Quantified Difference | MK-0524: ~575-fold higher affinity; S-5751: non-equivalent assay format; Compound 4: ~3.4-fold higher affinity |
| Conditions | Human recombinant DP1 receptor in CHO or HEK-293E cell membranes; radioligand [³H]-PGD₂; data aggregated from Torisu et al. (2004), Sturino et al. (2007), and Arimura et al. (2001) as reported in Jones et al. 2009. |
Why This Matters
Procurement decisions must account for the fact that Ono-AE3-237 offers an intermediate affinity profile that minimizes the risk of irreversible or prolonged receptor blockade in acute functional assays, a property that ultra-high-affinity antagonists such as MK-0524 lack.
- [1] Jones RL, Giembycz MA, Woodward DF. Prostanoid receptor antagonists: development strategies and therapeutic applications. Br J Pharmacol. 2009;158(1):104-145. doi:10.1111/j.1476-5381.2009.00317.x View Source
